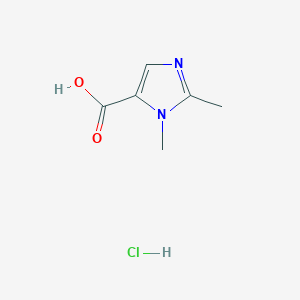

1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

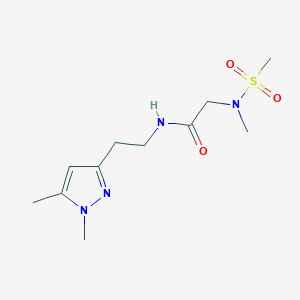

“1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClN2O2 . It is used in laboratory chemicals . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C6H8N2O2.ClH/c1-4-7-3-5 (6 (9)10)8 (4)2;/h3H,1-2H3, (H,9,10);1H .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 176.6 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Imidazole derivatives, including 1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride, have shown promising antitumor activities. These compounds are of interest in the search for new antitumor drugs due to their diverse biological properties. Studies have highlighted active compounds that have advanced to preclinical testing stages, illustrating the potential of imidazole derivatives in cancer therapy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Sustainable Chemical Production

This compound plays a role in the synthesis of furan derivatives from plant biomass, acting as a platform chemical. This process is crucial for creating sustainable sources of chemicals that could replace non-renewable hydrocarbon sources. The compound's derivatives, such as 2,5-dimethylfuran, have applications in producing monomers, polymers, and fuels, showing its importance in the green chemistry sector (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalysis in Carbon Dioxide Utilization

The compound and its derivatives have been used as catalysts in the transformation of carbon dioxide into valuable linear and cyclic carbonates. These processes are significant for carbon capture and utilization strategies, contributing to reducing greenhouse gas emissions and producing industrially important chemicals (Chaugule, Tamboli, & Kim, 2017).

Corrosion Inhibition

Imidazole derivatives, including this compound, are recognized for their effective corrosion inhibition properties. These compounds are particularly valuable in the petroleum industry for protecting metal surfaces from corrosion, showcasing their practical application in industrial maintenance (Sriplai & Sombatmankhong, 2023).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Wirkmechanismus

Target of Action

1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride, like other imidazole derivatives, is known to interact with a variety of biological targets. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

For instance, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

It is known that the action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

2,3-dimethylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-7-3-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAYWAWEFQCQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-59-5 |

Source

|

| Record name | 1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-morpholin-4-ylethyl)-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2928483.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)

![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)

![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)